molecular formula C19H19NO3S2 B2572510 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide CAS No. 2097900-85-9

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B2572510
CAS No.: 2097900-85-9
M. Wt: 373.49
InChI Key: POJMQHQHMBJFSB-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a bithiophene moiety, which is known for its electronic properties, making it potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the bithiophene core: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.

    Introduction of the hydroxyethyl group: This step involves the reaction of the bithiophene core with an appropriate hydroxyethylating agent under basic conditions.

    Attachment of the acetamide group: The final step is the reaction of the hydroxyethyl-bithiophene intermediate with 2-(2-methylphenoxy)acetyl chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the acetamide group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of electronic materials due to its conductive properties.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In electronic applications, its conductive properties would be a key factor.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide: can be compared with other bithiophene derivatives and acetamides.

    Thiophene-based compounds: Known for their electronic properties and used in organic electronics.

    Acetamide derivatives: Commonly used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide lies in its combination of a bithiophene moiety with a hydroxyethyl and acetamide group, which may confer unique electronic and biological properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-13-5-2-3-6-15(13)23-12-19(22)20-11-14(21)16-8-9-18(25-16)17-7-4-10-24-17/h2-10,14,21H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJMQHQHMBJFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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